molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8

4-Hydrazinothieno[3,2-d]pyrimidine

Cat. No.: B092677
CAS No.: 16229-26-8
M. Wt: 166.21 g/mol
InChI Key: VSJGLBGUBIKIJZ-UHFFFAOYSA-N
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Description

4-Hydrazinothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGLBGUBIKIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 4 Hydrazinothieno 3,2 D Pyrimidine

Ring Transformations and Rearrangement Reactions (e.g., Dimroth-type Rearrangements)

The 4-hydrazinothieno[3,2-d]pyrimidine moiety is a key building block for synthesizing fused triazolopyrimidine systems. These systems can subsequently undergo fascinating ring transformations, most notably the Dimroth rearrangement. This type of rearrangement involves the isomerization of heterocyclic compounds where endocyclic and exocyclic atoms, typically nitrogen, exchange places through a ring-opening and ring-closing sequence. nih.govwikipedia.org

The process generally begins with the reaction of this compound with a suitable one-carbon synthon (like an orthoester or an acid chloride) to form a thieno[3,2-e] nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidine. This initial product is often the kinetically favored isomer. Under certain conditions, such as the presence of acid or base, or upon heating, this isomer can rearrange to the more thermodynamically stable thieno[3,2-e] nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-c]pyrimidine. benthamscience.comnih.gov

The accepted mechanism for the Dimroth rearrangement in this context involves protonation of a nitrogen atom in the pyrimidine (B1678525) ring, which facilitates the opening of the triazole ring to form an intermediate. nih.gov Tautomerization followed by ring closure and deprotonation leads to the isomeric, rearranged product. nih.gov The presence of aliphatic substituents can facilitate this rearrangement. benthamscience.com

A notable example is the concurrent Dimroth rearrangement that occurs following the oxidative cyclization of pyrimidinylhydrazones. scienceopen.com The initially formed nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidine derivatives can spontaneously rearrange to the more stable nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-c]pyrimidine isomers. scienceopen.com The stability of the final product often drives the reaction equilibrium, making the rearrangement a common feature in the chemistry of these fused systems.

Table 1: Examples of Dimroth Rearrangement in Related Fused Pyrimidine Systems

Starting Isomer (Kinetic Product) Rearranged Isomer (Thermodynamic Product) Conditions Reference
nih.govwikipedia.orgbenthamscience.comTriazolo[4,3-c]pyrimidine nih.govwikipedia.orgbenthamscience.comTriazolo[1,5-c]pyrimidine Acid or Base benthamscience.com
Thieno[3,2-e] nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidine Thieno[3,2-e] nih.govwikipedia.orgbenthamscience.comtriazolo[1,5-c]pyrimidine Not specified nih.gov
N4-Acylamino-29-deoxycytidine derived nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidin-5(6H)-one nih.govwikipedia.orgbenthamscience.comTriazolo[1,5-c]pyrimidin-5(6H)-one Basic media psu.edu

Oxidative Cyclization Reactions to Yield Fused Heterocycles

The hydrazino group of this compound is readily susceptible to oxidative cyclization, a powerful method for constructing fused triazole rings. This reaction typically involves the formation of a hydrazone intermediate by reacting the hydrazino-pyrimidine with an aldehyde or ketone, followed by cyclization induced by an oxidizing agent.

A prominent reagent used for such transformations is iodobenzene (B50100) diacetate (IBD). scienceopen.com The oxidative cyclization of pyrimidinylhydrazones mediated by IBD leads to the formation of nih.govwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidine derivatives. scienceopen.com This reaction proceeds efficiently and provides a direct route to the fused tricyclic system. As mentioned previously, these products can then undergo a Dimroth rearrangement to yield the [1,5-c] fused isomers. scienceopen.com

Other oxidizing agents can also be employed. For instance, potassium permanganate (B83412) has been used in the synthesis of related thienotriazolopyrimidine derivatives, showcasing the versatility of oxidation chemistry in this context. nih.gov The general principle involves the intramolecular electrophilic attack of a nitrogen atom onto a carbon, facilitated by the removal of two hydrogen atoms by the oxidant, leading to the formation of a new heterocyclic ring.

The synthesis of pyridothienotriazolopyrimidines from the corresponding hydrazine (B178648) derivative by refluxing in ethanol (B145695) also represents a form of cyclization, highlighting that thermal conditions can sometimes be sufficient to induce these ring-forming reactions. nih.gov

Table 2: Reagents and Products in Oxidative Cyclization of Hydrazino-pyrimidines

Hydrazino-pyrimidine Derivative Reagent(s) Fused Heterocycle Product Reference
6-Chloro-4-pyrimidinylhydrazones Aldehydes, Iodobenzene Diacetate (IBD) nih.govwikipedia.orgbenthamscience.comTriazolo[4,3-c]pyrimidines scienceopen.com
8-(Substituted sulfanyl)-dihydrothienotriazolopyrimidine Potassium Permanganate 8-(Substituted sulfonyl)-dihydrothienotriazolopyrimidine nih.gov
8-Bromo-4-imino-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-amine Hydrazine Hydrate (B1144303), Ethanol (reflux) Pyridothienotriazolopyrimidines nih.gov

Biological Profile and Pharmacological Applications of 4 Hydrazinothieno 3,2 D Pyrimidine Derivatives

Anti-Infective Activities

Derivatives of 4-hydrazinothieno[3,2-d]pyrimidine have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.

Thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov A series of novel 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activities. nih.gov The starting compound was treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding N-amino derivative, which then underwent further reactions to yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. nih.gov These newly synthesized compounds were tested against various bacterial strains and compared with streptomycin (B1217042) and fusidic acid as positive controls. nih.gov

In another study, several thieno[2,3-d]pyrimidinediones were synthesized and tested for antibacterial activity. nih.gov Two of these compounds showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov However, these compounds were found to be inactive against Gram-negative pathogens. nih.gov

Additionally, a series of 1,2,4-triazole (B32235) derivatives have been shown to exert their antibacterial effects by disrupting the bacterial cell membrane and inhibiting DNA gyrase and topoisomerase IV. mdpi.com

Table 1: Antibacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Target Organism Activity Reference
3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives Various bacteria Antimicrobial activity compared to streptomycin and fusidic acid nih.gov

The antifungal potential of thieno[3,2-d]pyrimidine derivatives has also been a subject of research. A study focused on spiro compounds derived from 6'-(4-Chlorophenyl)-spiro[cyclohexane-1,2'-thieno[3,2-d] nih.govscilit.comoxazin]-4'(1'H)-one demonstrated significant antifungal activity. nih.gov Specifically, compound 8c, a pyrazoline derivative, exhibited higher antifungal activity against the tested fungi with a Minimum Inhibitory Concentration (MIC) of 1-2 μmol/mL, which was more potent than the control drug ketoconazole (B1673606) (MIC 2-3 μmol/mL). nih.gov

The general antimicrobial activity of various thieno[2,3-d]pyrimidine (B153573) derivatives has been noted, with some compounds showing promise against fungal pathogens. nih.gov

Table 2: Antifungal Activity of a Thieno[3,2-d]pyrimidine Derivative

Compound Target Fungi MIC (μmol/mL) Reference
Compound 8c Examined fungi 1-2 nih.gov

The quest for new antiviral agents has led to the exploration of thieno[3,2-d]pyrimidine derivatives. While some studies on related structures like thieno[3,4-d]pyrimidine (B1628787) C-nucleoside analogues showed no significant antiviral effect against HIV, the broader class of thienopyrimidines continues to be of interest. nih.gov For instance, certain thieno[2,3-d]pyrimidines have been investigated for their antiviral properties. tandfonline.com

A series of dihydrofuro[3,4-d]pyrimidine derivatives, designed through a scaffold-hopping strategy from thieno[3,2-d]pyrimidine leads, proved to be exceptionally potent against a wide range of HIV-1 strains with single NNRTI-resistant mutations. nih.gov Specifically, compounds 13c2 and 13c4 showed remarkable activity, superior to the established drug etravirine (B1671769) (ETV). nih.gov These compounds also demonstrated comparable activity to ETV against viruses with double mutations. nih.gov

Furthermore, some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com Thieno[3,2-d]pyrimidines have also been identified as useful for treating respiratory syncytial virus (RSV) infections. google.com

Derivatives of 4-substituted thieno[3,2-d]pyrimidines have emerged as promising candidates for the treatment of parasitic diseases, particularly malaria and leishmaniasis.

In the context of malaria, a series of 4-substituted thieno[3,2-d]pyrimidines were identified as having in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. nih.govscilit.comnih.gov These compounds were developed based on the structure of Gamhepathiopine, a known antiplasmodial agent. nih.govscilit.comnih.gov One of the evaluated compounds, the chloro analogue of Gamhepathiopine, demonstrated good activity against the erythrocytic stage of P. falciparum. nih.govnih.gov

Furthermore, 2,4-diaminothieno[3,2-d]pyrimidines have been identified as a new class of anthelmintics with activity against both adult and egg stages of the whipworm Trichuris trichiura. nih.govplos.org

Regarding leishmaniasis, a quinoline (B57606) derivative, AMQ-j, which contains a hydrazino group, has shown a strong effect against Leishmania amazonensis. nih.gov Its mechanism of action is associated with inducing autophagy and apoptosis-like processes in the parasite. nih.gov The development of new antileishmanial drugs is crucial due to the limitations of current treatments like pentamidine, amphotericin B, and miltefosine. nih.gov

Table 3: Antiparasitic Activity of Thieno[3,2-d]pyrimidine and Related Derivatives

Compound/Derivative Class Parasite Activity Reference
4-Substituted thieno[3,2-d]pyrimidines Plasmodium falciparum (erythrocytic stage), P. berghei (hepatic stage) In vitro activity nih.govnih.gov
Chloro analogue of Gamhepathiopine Plasmodium falciparum (erythrocytic stage) Good in vitro activity nih.govnih.gov
2,4-Diaminothieno[3,2-d]pyrimidines Trichuris trichiura (adult and egg stages) Anthelmintic activity nih.govplos.org

Anticancer and Antiproliferative Potential

The thieno[3,2-d]pyrimidine scaffold is also a key pharmacophore in the design of anticancer agents, particularly kinase inhibitors.

Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer progression.

STAT3 Inhibition: Certain compounds have been identified as inhibitors of the STAT3 signaling pathway. nih.gov These compounds disrupt STAT3 dimerization by targeting its SH2 domain, inhibit STAT3 phosphorylation, and subsequently inhibit its transcriptional activity. nih.gov

Focal Adhesion Kinase (FAK) Inhibition: Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as novel inhibitors of Focal Adhesion Kinase (FAK), which is often overexpressed in metastatic cancers. elsevierpure.comtheraindx.comnih.gov One lead compound, compound 26, demonstrated potent inhibitory activity against FAK and also against FMS-like tyrosine kinase 3 (FLT3) mutants, indicating its potential as a dual inhibitor. elsevierpure.comtheraindx.com

Other Kinase Inhibition: The versatility of the thieno[3,2-d]pyrimidine core allows for its modification to target other kinases. For instance, derivatives have been evaluated as inhibitors of FMS (CSF-1R), a key regulator of tumor-associated macrophages. nih.gov Furthermore, the general class of thieno[3,2-d]pyrimidine compounds has been investigated for their protein kinase inhibitory activity for the treatment of diseases caused by abnormal cell growth. google.comgoogle.com While not explicitly focused on 4-hydrazino derivatives, these studies highlight the potential of the core structure.

Table 4: Kinase Inhibition by Thieno[3,2-d]pyrimidine Derivatives

Derivative Class Target Kinase(s) Mechanism of Action Reference
Specific STAT3 inhibitors STAT3 Disrupts dimerization by targeting the SH2 domain, inhibits phosphorylation and transcriptional activity. nih.gov
Thieno[3,2-d]pyrimidine derivatives (e.g., compound 26) FAK, FLT3 Dual inhibition. elsevierpure.comtheraindx.com

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

Derivatives of this compound have been shown to influence cellular pathways critical to cancer progression, such as cell cycle arrest and apoptosis.

Certain halogenated thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells independent of cell cycle arrest. nih.govnih.gov This suggests a mechanism of action that may circumvent common resistance pathways in cancer. In contrast, other derivatives cause cell death by arresting the cell cycle at specific phases. For instance, some halogenated thieno[3,2-d]pyrimidines have been observed to cause G2/M phase arrest in breast cancer cells. nih.gov Similarly, certain thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

One study on thiopyrimidine derivatives demonstrated their ability to induce cell cycle arrest in the G1 phase in breast cancer 3D spheroids. researchgate.net Another investigation into fused chromenopyrimidine derivatives revealed their potential to cause cell cycle arrest and induce apoptosis in human breast cancer cells. mdpi.com

Cytotoxicity Against Specific Cancer Cell Lines (e.g., Leukemia, Hep3B, MDA-MB-231)

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against various cancer cell models, including the mouse lymphocytic leukemia cell line L1210. nih.govnih.gov The introduction of a bromine atom at the C7 position of 2,4-dichloro[3,2-d]pyrimidine was found to eliminate cell type-dependent differences in cytotoxicity. nih.gov

In studies involving breast cancer cell lines, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives displayed high cytotoxicity against MDA-MB-231 and MCF-7 cells. nih.govresearchgate.net Specifically, some derivatives were highly effective against MDA-MB-231 cells. nih.gov Further research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also confirmed their antiproliferative effects on MCF-7 and MDA-MB-231 cell lines. mdpi.com

Additionally, some thieno[2,3-d]pyrimidine derivatives have been found to be selectively lethal to specific leukemia cell lines, such as K-562, SR, and MOLT-4. nih.gov

Table 1: Cytotoxic Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineActivityReference
Halogenated thieno[3,2-d]pyrimidinesL1210 (mouse lymphocytic leukemia)Antiproliferative nih.govnih.gov
7-Bromo-2,4-dichloro[3,2-d]pyrimidineMDA-MB-231 (breast cancer)Cytotoxic nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one derivativesMDA-MB-231, MCF-7 (breast cancer)Cytotoxic nih.govresearchgate.net
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7, MDA-MB-231 (breast cancer)Antiproliferative mdpi.com
Thieno[2,3-d]pyrimidine derivativesK-562, SR, MOLT-4 (leukemia)Selectively lethal nih.gov

Anti-Inflammatory and Immunomodulatory Effects (e.g., Interleukin-6 Inhibition)

Thienopyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. Some have shown the ability to inhibit the production of pro-inflammatory mediators. For instance, certain thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov

Research into 4,5-dihydrothieno[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine-2-carboxamides, derived from the thienopyrimidine scaffold, has revealed significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net Similarly, other thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov

Central Nervous System (CNS) Activities (e.g., Neurotropic, CNS Protective)

The pyrimidine (B1678525) nucleus is a component of many compounds with activity in the central nervous system. nih.gov Derivatives of pyridofuro[3,2-d]pyrimidines have demonstrated neurotropic activity, including anticonvulsant and anxiolytic effects. nih.gov These findings suggest that the thieno[3,2-d]pyrimidine scaffold could be a valuable starting point for the development of new CNS-acting agents. nih.gov

Miscellaneous Pharmacological Properties

Several pyrimidine derivatives have been evaluated for their antioxidant properties. While some pyrido[2,3-d]pyrimidine (B1209978) derivatives showed low to moderate radical scavenging activity, they were found to be potent inhibitors of lipid peroxidation. nih.govnih.gov This suggests that their antioxidant mechanism may be more complex than direct radical scavenging.

A number of thienopyrimidine derivatives have been reported to possess analgesic and antinociceptive properties. For example, newly synthesized 4,5-dihydrothieno[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine-2-carboxamides exhibited good analgesic activity. nih.govresearchgate.netresearchgate.net Other studies on various thieno[2,3-d]pyrimidine derivatives have also confirmed their potential as analgesic agents. nih.govipinnovative.com

Xanthine (B1682287) Oxidase Inhibition (related to triazolopyrimidine derivatives)

There is currently a lack of available scientific literature detailing the specific inhibitory activity of this compound or its corresponding triazolopyrimidine derivatives against xanthine oxidase. While research has been conducted on other pyrimidine derivatives, such as hydroxypyrazolo[3,4-d]pyrimidines, for their interaction with xanthine oxidase, similar studies on the thieno[3,2-d]pyrimidine scaffold in this context are not prominently reported. nih.govnih.gov

Phosphodiesterase Inhibition

Derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com The inhibition of these enzymes, particularly PDE4 and PDE7, has therapeutic implications for a range of conditions, including inflammatory diseases.

Research has led to the development of various thieno[3,2-d]pyrimidine derivatives with significant inhibitory activity against PDE4. nih.govnih.gov A series of these compounds were designed and synthesized, leading to the identification of potent and selective PDE4 inhibitors. nih.gov For instance, modifications to the lipophilic groups and the amino linkage at the 4-position of the thieno[3,2-d]pyrimidine core have been systematically investigated to understand their impact on PDE4 inhibitory potency. nih.gov

One study focused on optimizing 4-benzylamino-2-butylthieno[3,2-d]pyrimidine, which led to the discovery of several potent and selective PDE4 inhibitors. nih.gov The inhibitory concentrations (IC50) of these compounds against PDE4 were determined, and their selectivity over PDE3 was also evaluated. nih.gov

Table 1: PDE4 Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Structure PDE4 IC50 (µM) PDE3 IC50 (µM) Selectivity Index (PDE3/PDE4)
4 4-benzylamino-2-butylthieno[3,2-d]pyrimidine 1.3 >100 >77

| 33 | 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine | 0.18 | 33 | 183 |

Furthermore, a new series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as potent inhibitors of phosphodiesterase 7 (PDE7). researchgate.net Starting from hit compounds identified from a chemical library, structural modifications led to the discovery of a lead compound with single-digit nanomolar potency and high selectivity for PDE7. researchgate.net The research highlighted the importance of substitutions at the 7-position of the thienopyrimidine core for achieving high inhibitory activity. researchgate.net

Table 2: List of Compounds

Compound Name
This compound
4-benzylamino-2-butylthieno[3,2-d]pyrimidine
2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine

Structure Activity Relationship Sar Studies for 4 Hydrazinothieno 3,2 D Pyrimidine Analogs

Importance of Substitution Patterns on the Thieno[3,2-d]pyrimidine (B1254671) Core

The biological activity of thieno[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov Research has consistently shown that modifications at the C2, C4, and C6 positions are critical in determining the therapeutic potential of these compounds.

SAR studies have been conducted by varying the chemical groups at the C2 and C6 positions of the thieno[3,2-d]pyrimidine core to develop dual inhibitors of PI3K and mTOR. nih.gov For antiplasmodial activity, a first-generation SAR study highlighted the importance of substitutions at positions 2 and 6 of the scaffold. nih.gov Specifically, a tert-butylamine (B42293) at position 2 and a p-tolyl group at position 6 were identified as suitable substituents for maintaining antiplasmodial activity. nih.gov

The C4 position is also a key site for modification. The introduction of various substituents at this position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions has yielded compounds with in vitro activity against both the erythrocytic and hepatic stages of malaria parasites. nih.gov In some series, the presence of a chlorine atom at the C4-position was found to be critical for cytostatic activity. nih.gov The versatility of the thieno[3,2-d]pyrimidine scaffold allows for a variety of functional group manipulations and annulations, leading to derivatives with a broad spectrum of biological properties, including activities as kinase and phosphodiesterase inhibitors. nih.gov

Role of the Hydrazino Group and its Derivatives in Modulating Bioactivity

The hydrazino group (-NHNH2) at the C4 position is a key functional group that significantly modulates the bioactivity of thieno[3,2-d]pyrimidine analogs. It often serves as a versatile synthetic handle for creating more complex derivatives, such as hydrazones and hydrazides, which can exhibit enhanced biological effects.

For instance, a series of novel thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties were designed as potential PI3K/mTOR dual inhibitors. nih.gov In this study, the hydrazino group was reacted to form these derivatives, and it was determined that having an aryl hydrazide at the C6 position was an optimal structural feature for potent activity. nih.gov The chloro-thieno[2,3-d]pyrimidine can be reacted with hydrazine (B178648) hydrate (B1144303) to afford a hydrazino derivative, which then serves as a scaffold for creating further derivatives through nucleophilic substitution reactions. researchgate.net The resulting compounds, derived from the initial hydrazino intermediate, can be evaluated for a range of activities, including antitumor effects. researchgate.net This highlights the role of the hydrazino group not just as a pharmacophoric feature itself, but as a critical intermediary for accessing a diverse chemical space of bioactive molecules.

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For thieno[3,2-d]pyrimidine analogs, specific pharmacophoric features have been identified for various biological targets.

PI3K/mTOR Inhibition: For the dual inhibition of PI3Kα and mTOR, key pharmacophoric elements were identified as an aryl hydrazide moiety at the C6 position and a 2-aminopyrimidine (B69317) group at the C2 position of the thieno[3,2-d]pyrimidine core. nih.gov The compound incorporating these features, 18b , demonstrated exceptionally potent in vitro activity against both enzymes. nih.gov

Antiplasmodial Activity: In the pursuit of anti-malarial agents, a SAR study identified a tert-butylamine at position 2 and a p-tolyl group at position 6 as important features for activity against Plasmodium. nih.gov

VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine (B153573) derivatives, an isomeric form, have been designed with structural features mimicking known VEGFR-2 inhibitors, indicating the core scaffold is a suitable backbone for kinase inhibition. nih.gov The thieno[2,3-d]pyrimidine scaffold itself has been investigated as a core for developing protein kinase inhibitors. nih.gov

Anticancer Activity: For antiproliferative activity against breast cancer cell lines, the introduction of an amino group at the 4th position and an alkyl fragment at the 2nd position of the thieno[2,3-d]pyrimidine nucleus has been explored. nih.gov

Impact of Specific Structural Modifications on Therapeutic Efficacy (e.g., Aryl/Alkyl Substituents)

The introduction of specific aryl and alkyl substituents at various positions on the thieno[3,2-d]pyrimidine ring system has a direct and often dramatic impact on therapeutic efficacy. These modifications influence factors such as target binding affinity, selectivity, and pharmacokinetic properties.

In the development of PI3K/mTOR inhibitors, the combination of an aryl hydrazide at C6 and a 2-aminopyrimidine at C2 led to a compound with an IC₅₀ value of 0.46 nM against PI3Kα and 12 nM against mTOR. nih.gov

Studies on thieno[2,3-d]pyrimidine derivatives (an isomer of the target compound) have provided extensive data on the effects of N-aryl substitutions at the C4 position on anticancer activity. The electronic properties and position of substituents on the aniline (B41778) ring were found to significantly influence the inhibitory effects on the MDA-MB-231 breast cancer cell line. scielo.br For example, compounds with electron-withdrawing groups like fluorine or chlorine on the phenyl ring showed varied activity depending on their position (ortho, meta, or para).

Table 1: Effect of N-Aryl Substituents on Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs Against MDA-MB-231 Cell Line scielo.br
CompoundSubstituent (at N4)IC₅₀ (µM)
bo-Tolyl> 50
h2-Fluorophenyl34.4
j4-Fluorophenyl40.1
l3-Chlorophenyl27.6
n4-Bromophenyl32.5
PTX (Control)-29.3

Similarly, in another series of thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors, the nature of the substituent on a phenyl ring played a critical role in cytotoxic activity. Compound 17f , featuring a 4-chloro-3-(trifluoromethyl)phenyl moiety, exhibited the highest activity against HCT-116 and HepG2 cancer cell lines and was a potent inhibitor of the VEGFR-2 enzyme. nih.gov

Table 2: Cytotoxic and VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives nih.gov
CompoundKey SubstituentCytotoxic IC₅₀ (µM) - HCT-116Cytotoxic IC₅₀ (µM) - HepG2VEGFR-2 IC₅₀ (µM)
17f4-Chloro-3-(trifluoromethyl)phenyl2.804.100.23
17g3-Ethynyl-phenyl6.409.300.45
17i4-Fluoro-phenyl5.708.100.39
Sorafenib (Control)-3.105.200.23

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to 4-Hydrazinothieno[3,2-d]pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A three-dimensional QSAR (3D-QSAR) study was performed on a series of 29 thieno[3,2-d]pyrimidines that showed affinity for phosphodiesterase IV (PDE IV), an enzyme relevant in asthma and COPD therapy. nih.gov The study utilized two common 3D-QSAR methods:

Comparative Molecular Field Analysis (CoMFA): This method correlates the biological activity of molecules with their steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): This method uses steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate a relationship with biological activity.

Both the CoMFA and CoMSIA methods yielded statistically valid models with good correlative and predictive power for the thieno[3,2-d]pyrimidine series. nih.gov The resulting 3D-QSAR models provide valuable information for predicting the binding affinity of related compounds and for guiding the design of new, more potent PDE IV inhibitors based on the thieno[3,2-d]pyrimidine scaffold. nih.gov

Computational and Molecular Modeling Investigations of 4 Hydrazinothieno 3,2 D Pyrimidine Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 4-Hydrazinothieno[3,2-d]pyrimidine, might interact with a biological target, typically a protein or enzyme.

For instance, docking studies on 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives designed as Focal Adhesion Kinase (FAK) inhibitors have shown that the thieno[3,2-d]pyrimidine (B1254671) core can mimic the bioactive conformation of well-known kinase inhibitor motifs like diaminopyrimidine. nih.gov Similarly, docking of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives into the cyclooxygenase-2 (COX-2) active site revealed that the sulphonamide group is positioned in a secondary pocket, with its nitrogen and oxygen atoms forming crucial hydrogen bonds with residues like Gln-192 and His-90. nih.gov One derivative containing an antipyrine (B355649) group showed a particularly favorable binding energy (ΔG = -9.4 kcal/mol), correlating well with its observed biological activity. nih.gov

In another study targeting the Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), docking experiments supported the in vitro findings by showing how thienotriazolopyrimidine derivatives bind to these enzymes. nih.gov These computational models provide a rational basis for the observed biological activities and guide further structural modifications to enhance potency.

Derivative ClassTarget ProteinKey Interactions/FindingsBinding Energy (ΔG)
2,7-disubstituted-thieno[3,2-d]pyrimidinesFAKMimics bioactive conformation of diaminopyrimidine motif.-
Benzothieno[3,2-d]pyrimidin-4-one sulphonamidesCOX-2SO2NH2 group forms H-bonds with Gln-192 and His-90.Up to -9.4 kcal/mol
ThienotriazolopyrimidinesEGFR, ARODocking results supported in vitro inhibition data.-

A significant application of molecular modeling is the identification of potential biological targets for a given compound scaffold. The thieno[3,2-d]pyrimidine core has been investigated against a variety of targets.

One of the promising but underexploited targets for novel antibiotics is the bacterial DnaG primase, an essential enzyme in DNA replication. nih.gov Research has identified pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as lead inhibitors of E. coli DnaG Primase. nih.gov It is suggested that these pyrimidine (B1678525) derivatives bind to the RNA Polymerase Domain (RPD) of the primase to exert their inhibitory effect. nih.gov

Beyond antibacterial targets, this scaffold has shown potent activity against kinases involved in cancer. Derivatives have been identified as inhibitors of:

Focal Adhesion Kinase (FAK) , which is overexpressed in invasive cancers. nih.gov

Cyclin-Dependent Kinase 7 (CDK7) , a key regulator of the cell cycle and transcription. ijcce.ac.ir

Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO) , both significant targets in breast cancer therapy. nih.gov

These findings, often initiated or supported by molecular docking, highlight the versatility of the thieno[3,2-d]pyrimidine scaffold and its potential for development against multiple diseases.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods can calculate a range of molecular descriptors that are not accessible through classical molecular mechanics.

DFT calculations are used to investigate the electronic structure of thieno[3,2-d]pyrimidine derivatives. ijcce.ac.ir These calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.inijcce.ac.ir

The energy gap between HOMO and LUMO (ΔEgap) is a critical descriptor, as it relates to the molecule's reactivity and stability; a smaller gap often implies higher reactivity. ijcce.ac.ir Other calculated properties include the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and the delocalization of electron density within the molecule. ijcce.ac.ir

Quantum DescriptorInformation ProvidedRelevance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Correlates with reactivity and ability to interact with electron-deficient sites.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Correlates with reactivity and ability to interact with electron-rich sites.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecule's surface.Predicts sites for hydrogen bonding and other non-covalent interactions.

A primary goal of calculating quantum chemical descriptors is to establish a Quantitative Structure-Activity Relationship (QSAR). nih.govnih.gov QSAR models attempt to correlate variations in the structural or electronic properties of a series of compounds with their biological activity.

For example, a 3D-QSAR study was conducted on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to understand their cytotoxic activities against cancer cell lines. nih.gov The resulting models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use steric and electrostatic field values (which are related to the underlying electronic structure) to predict activity. nih.gov These models can generate 3D contour maps that show where bulky or electron-withdrawing/donating groups would be favorable or unfavorable for activity, thus guiding the design of new, more potent antitumor agents. nih.gov While a direct correlation between a single descriptor like ionization potential and analgesic activity for this specific scaffold is not explicitly documented, the principles of QSAR allow for such relationships to be explored, linking electronic properties to a wide range of biological responses. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Lead Discovery

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are built based on the structures of known active compounds and are then used as 3D queries to search large compound databases in a process called virtual screening. researchgate.netmdpi.com

This approach has been successfully applied to scaffolds related to thieno[3,2-d]pyrimidine. For instance, a 3D pharmacophore model was developed for DnaG primase inhibitors, suggesting that an ideal inhibitor should contain two hydrophobic groups, two hydrogen bond acceptors, and one hydrogen bond donor. nih.gov This model can be used to screen virtual libraries to find novel compounds that fit these criteria and are therefore likely to be active.

Similarly, pharmacophore-based virtual screening has been used to identify novel inhibitors for targets like PDE4B and human thymidylate synthase (hTS) using pyrimidine-based compound libraries. researchgate.netnih.gov The process typically involves:

Generating a pharmacophore model from known active ligands.

Validating the model to ensure it can distinguish between active and inactive compounds.

Screening a large database (like the ZINC database) of drug-like molecules against the pharmacophore. researchgate.net

Docking the resulting "hits" into the target's active site to refine the selection and predict binding modes. researchgate.net

This hierarchical approach efficiently filters vast chemical spaces to identify promising lead candidates for further synthesis and biological evaluation, accelerating the pace of drug discovery. mdpi.com

Conformational Analysis and Tautomerism Studies (e.g., Azide (B81097)/Tetrazole Equilibrium)

The conformational landscape and potential for tautomerism are critical aspects in understanding the chemical behavior and biological activity of this compound and its derivatives. Computational and experimental studies, primarily on analogous systems, have shed light on these features.

Conformational Analysis

Detailed conformational analysis of the parent this compound is not extensively documented in dedicated studies. However, insights can be drawn from the X-ray crystal structure and computational investigations of closely related derivatives. For instance, the study of a novel hydrazone of a thieno[2,3-d]pyrimidine (B153573) derivative provides valuable information on the geometry and intermolecular interactions of the core structure. mdpi.com

In a synthesized hydrazone containing a thieno[2,3-d]pyrimidine moiety linked to ninhydrin, X-ray crystallography revealed a triclinic crystal system with a P-1 space group. mdpi.com The structural analysis highlighted the importance of hydrogen bonding in stabilizing the molecular packing. Specifically, an intramolecular N-H···O hydrogen bond was observed, and intermolecular hydrogen bonds played a significant role in the formation of the crystal lattice. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by allowing for the exploration of conformational preferences and the energies associated with different spatial arrangements. For a pyrazolo[3,4-d]pyrimidine derivative, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to model geometrical parameters, which showed good correlation with experimental X-ray data. mdpi.com Such computational approaches are invaluable for predicting the most stable conformers and understanding the rotational barriers, for instance, around the C-N bond of the hydrazino group. While specific data for this compound is scarce, studies on related systems like 2-pyrimidinethiol have used DFT to investigate rotational barriers and the relative stability of conformers. researchgate.net

A study on bioactive pyrazolo[3,4-d]pyrimidine derivatives identified two conformational polymorphs, highlighting that different molecular conformations can be dictated by the nuances of crystal packing. nih.gov This underscores the flexibility of such heterocyclic systems and the potential for multiple stable or metastable conformational states.

Table 1: Crystallographic Data for a Related Thieno[2,3-d]pyrimidine Hydrazone Derivative mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5257 (2)
b (Å)10.9956 (5)
c (Å)15.4836 (6)
α (°)95.881 (3)
β (°)100.164 (3)
γ (°)92.139 (3)
Volume (ų)919.65 (7)
Z2

Tautomerism Studies: Azide/Tetrazole Equilibrium

A significant area of investigation for hydrazino and related amino-substituted pyrimidines is their tautomeric equilibria. A particularly well-studied phenomenon is the azide-tetrazole tautomerism, which occurs in the corresponding 4-azido derivatives. This equilibrium involves the reversible cyclization of the linear azide group to form a fused tetrazole ring.

Studies on 2,4-diazidopyrido[3,2-d]pyrimidine, a compound with a similar pyrimidine core, have shown that it can exist in multiple tautomeric forms in solution. nih.gov The position of this equilibrium is influenced by factors such as the electronic nature of substituents, the polarity of the solvent, and the temperature. nih.gov

For 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which are analogous to the tetrazole form of azido-thieno[3,2-d]pyrimidines, thermodynamic studies have been conducted. Variable temperature ¹H NMR has been used to determine the equilibrium constants and thermodynamic parameters. These studies generally indicate that the tetrazole tautomer is the more stable form. nih.gov

While the azide/tetrazole equilibrium is specific to the azido (B1232118) derivatives, the underlying principles of tautomerism are relevant to this compound as well. For instance, amino-imino tautomerism is a possibility. DFT studies on related aminopyrimidines have been used to calculate the relative stabilities of different tautomers in both the gas phase and in various solvents. nih.gov These computational models can predict which tautomeric form is likely to predominate under different conditions.

In the broader context of thieno[3,2-d]pyrimidines, conformational restriction through cyclization has been explored as a strategy in drug design to lock the molecule in a biologically active conformation. This approach acknowledges the importance of conformational and tautomeric control in modulating the interaction of these molecules with biological targets.

Emerging Research Directions and Future Prospects for 4 Hydrazinothieno 3,2 D Pyrimidine

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 4-hydrazinothieno[3,2-d]pyrimidine and its derivatives traditionally relies on nucleophilic aromatic substitution reactions, often starting from a 4-chloro-thieno[3,2-d]pyrimidine intermediate. nih.govmdpi.com A typical synthesis involves reacting the 4-chloro precursor with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. mdpi.com While effective, current research is moving towards the development of more advanced and sustainable synthetic methodologies.

Future efforts are likely to focus on:

Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents, reducing reaction times, and lowering energy consumption. This could involve exploring microwave-assisted synthesis or flow chemistry techniques.

Catalytic Methods: Employing novel catalysts to improve reaction efficiency and selectivity. For instance, palladium-catalyzed coupling reactions like Sonogashira and Suzuki-Miyaura have already been used to introduce carbon-based substituents at the 4-position of the thienopyrimidine core, and similar strategies could be adapted for creating diverse hydrazine derivatives. nih.gov

These advancements will be critical for producing a wider library of derivatives for biological screening in a more environmentally friendly and cost-effective manner.

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Applications

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) core have demonstrated a broad spectrum of biological activities. Research has established their potential as anticancer, antimicrobial, anti-inflammatory, and antiplasmodial agents. nih.govmdpi.comacgpubs.orgnih.gov The hydrazino group, in particular, serves as a versatile handle for creating derivatives that target various biological pathways.

Emerging research is focused on expanding the therapeutic applications of these compounds by exploring novel biological targets.

Therapeutic AreaBiological Target(s)Key Findings
Oncology PI3K/mTOR, FLT3 Kinase, VEGFR-2, EGFR, Wnt-pathwayDerivatives show potent inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis. researchgate.netnih.govnih.govfrontiersin.orgnih.gov Some compounds exhibit dual inhibitory activity. nih.govnih.gov
Infectious Diseases Plasmodium falciparum (Malaria)4-substituted thienopyrimidines have shown dual-stage antiplasmodial activity, effective against both erythrocytic and hepatic stages of the parasite. nih.govmdpi.com
Multidrug Resistance P-glycoprotein (P-gp)Analogs have been shown to modulate the substrate specificity of P-gp, a key factor in the development of multidrug resistance in cancer cells. nih.gov

Future exploration will likely delve into therapeutic areas such as neurodegenerative diseases, metabolic disorders, and viral infections. The inherent versatility of the thieno[3,2-d]pyrimidine scaffold makes it a promising starting point for the discovery of inhibitors for a wide range of enzymes and receptors.

Integration of In Silico Approaches with High-Throughput Screening for Accelerated Drug Discovery

The integration of computational methods with experimental screening is revolutionizing the drug discovery process. For thieno[3,2-d]pyrimidine derivatives, in silico approaches are being increasingly utilized to accelerate the identification of promising lead compounds.

Molecular Docking: This technique is used to predict the binding affinity and interaction patterns of newly designed compounds with their biological targets. Studies have successfully used molecular docking to investigate the affinity of thienopyrimidines for targets like Fms Related Receptor Tyrosine Kinase-3 (FLT3) and Hsp90. nih.govnih.govmdpi.comresearchgate.net These computational predictions help in prioritizing which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, have been developed for thieno[3,2-d]pyrimidine derivatives to understand the relationship between their chemical structures and biological activities. nih.gov These models provide valuable insights for designing new analogs with improved potency.

Pharmacokinetic Prediction (ADME): In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com

By combining these computational predictions with high-throughput screening (HTS) of large compound libraries, researchers can more rapidly and efficiently identify novel and potent this compound derivatives for further development.

Strategies for Addressing Compound Specificity, Resistance Mechanisms, and Potential Off-Target Effects

A significant challenge in drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize side effects. For thieno[3,2-d]pyrimidine derivatives, particularly in cancer therapy, achieving selectivity for cancer cells over healthy cells is paramount.

Future strategies to address these challenges include:

Improving Selectivity: Researchers are designing compounds that exhibit a high selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. semanticscholar.org For example, efforts have been made to diminish off-target activity against EGFR while maintaining potent inhibition of VEGFR-2. researchgate.net

Overcoming Resistance: Cancer cells and infectious microbes can develop resistance to therapeutic agents. nih.govmdpi.com Research is focused on designing next-generation compounds that can circumvent these resistance mechanisms. This may involve developing compounds that bind to their target in a novel way or that inhibit multiple pathways simultaneously. The study of P-glycoprotein modulators is one such avenue being explored to combat multidrug resistance. nih.gov

Kinase Profiling: To identify potential off-target effects early, promising compounds are often screened against a broad panel of kinases. nih.gov This helps in understanding the compound's specificity and predicting potential side effects.

A deeper understanding of the structural features that govern target specificity will be essential for the rational design of safer and more effective drugs based on the this compound scaffold.

Elucidation of Detailed Mechanisms of Action for Promising Analogs

While many thieno[3,2-d]pyrimidine derivatives have shown promising biological activity, the precise molecular mechanisms underlying these effects are often not fully understood. A key area of future research will be the detailed elucidation of these mechanisms.

Current studies have indicated that these compounds can induce cell death through various pathways:

Apoptosis: Some derivatives have been found to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, often at the G1 or G2/M phase. nih.govnih.govmdpi.com

Non-Apoptotic Cell Death: Interestingly, some novel hydrazinyl compounds have been shown to induce non-apoptotic cell death in triple-negative breast cancer cells, which could be a valuable strategy for overcoming resistance to apoptosis-inducing drugs. mdpi.com

Inhibition of DNA Synthesis: The general mechanism for many pyrimidine (B1678525) analogs involves the inhibition of nuclear DNA synthesis. nih.gov

Future research will employ advanced techniques in molecular and cell biology to pinpoint the exact binding sites of these compounds, identify downstream signaling pathways that are affected, and understand how they modulate cellular processes at a molecular level. This knowledge is crucial for optimizing lead compounds and for identifying potential biomarkers for patient stratification.

Potential for Combination Therapies and Prodrug Design

To enhance therapeutic efficacy and combat drug resistance, two important strategies are the use of combination therapies and the design of prodrugs.

Combination Therapies: Thieno[3,2-d]pyrimidine derivatives, particularly those targeting cancer, hold significant potential for use in combination with other treatments. For instance, PI3K inhibitors are being explored in combination with checkpoint blockade immunotherapy to improve clinical response rates. researchgate.net Combining these agents with existing chemotherapies or targeted drugs could lead to synergistic effects, allowing for lower doses and reduced toxicity. mdpi.comgoogle.com

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility, stability, and oral bioavailability, or to target its delivery to specific tissues. While specific prodrug strategies for this compound are still in early stages, this represents a promising avenue for future research to enhance the clinical potential of promising analogs.

The exploration of these advanced therapeutic strategies will be a key step in translating the promising preclinical activity of this compound derivatives into effective clinical treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydrazinothieno[3,2-d]pyrimidine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylates or related precursors with reagents like formamide, urea, or hydrazine. For example, oxidative dehydrazination of 4-hydrazinothieno[2,3-d]pyrimidine in alkaline media yields the parent heterocycle. Advanced routes include cyclization with triethyl orthoformate or formic acid to form triazolothieno[3,2-e]pyrimidine derivatives, though regioselectivity challenges may arise depending on reaction conditions .

Q. How is NMR spectroscopy utilized in characterizing thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Proton NMR (¹H-NMR) is critical for distinguishing structural isomers. For thieno[3,2-d]pyrimidine derivatives, the absence of long-range coupling between thiophene and pyrimidine protons (compared to thieno[2,3-d]pyrimidine) serves as a diagnostic marker. Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and δ-values for aromatic protons (e.g., 8.3–8.5 ppm for H-2 and H-6) confirm substitution patterns .

Advanced Research Questions

Q. How does the introduction of substituents at key positions modulate the biological activity of thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Substituents at C-6 (fluoromethyl/difluoromethyl) enhance interactions with kinase domains (e.g., mTOR, CHK1). For example, fluorinated derivatives improve hydrophobic binding in mTOR inhibitors, while bulky groups at C-2/C-4 in CHK1 inhibitors increase selectivity by occupying allosteric pockets. Structure-activity relationship (SAR) studies require iterative synthesis, kinase inhibition assays (IC₅₀), and molecular docking to validate binding modes .

Q. What computational strategies are employed to design thieno[3,2-d]pyrimidine-based kinase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations are used to predict binding affinities and stability. For FAK inhibitors, scaffold hopping from purine-based templates to thieno[3,2-d]pyrimidine improves steric complementarity. Free energy perturbation (FEP) calculations optimize substituent effects on binding entropy/enthalpy .

Q. What challenges exist in optimizing pharmacokinetic properties of thieno[3,2-d]pyrimidine derivatives for therapeutic use?

  • Methodological Answer : Key issues include poor solubility (logP >3) and metabolic instability due to aromatic nitrogen atoms. Strategies include:

  • Prodrug design : Esterification of hydroxyl groups to enhance bioavailability.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., thiophene ring oxidation).
  • Formulation : Use of nanocrystal or liposomal delivery systems to improve aqueous solubility .

Data Contradictions and Resolution

  • Contradiction : notes regioselectivity challenges in cyclizing 4-hydrazinothieno[3,2-d]pyrimidines, where triethyl orthoformate yields triazolo[4,3-c] derivatives, while formic acid produces triazolo[2,3-c] isomers.
    • Resolution : Reaction temperature and solvent polarity critically influence pathway dominance. Low-polarity solvents (e.g., THF) favor orthoformate-mediated cyclization, while acidic conditions (formic acid) stabilize alternative intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.